LolCDE-IN-1 is synthesized for research purposes, particularly in studies aimed at understanding bacterial membrane processes and developing new antibacterial agents. It is classified as an antibacterial agent targeting the LolCDE transporter system, which is part of the ATP-binding cassette (ABC) transporter family . This classification highlights its potential application in combating antibiotic resistance by disrupting essential bacterial processes.
The synthesis of LolCDE-IN-1 involves several chemical steps that are designed to yield a compound capable of effectively inhibiting the LolCDE complex. While specific synthetic routes are not detailed in the available literature, compounds targeting protein complexes typically undergo:
The exact reaction conditions and reagents used in the synthesis of LolCDE-IN-1 are proprietary or not fully disclosed in public literature.
The precise molecular structure would require further investigation through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The primary chemical reaction involving LolCDE-IN-1 is its interaction with the LolCDE complex, which likely involves:
Further studies using biochemical assays would be necessary to elucidate the exact nature of these interactions and quantify the inhibitory effects.
LolCDE-IN-1 acts by inhibiting the function of the LolCDE protein complex, which is responsible for transporting triacylated lipoproteins from the inner membrane to their final destinations in bacterial cells. The mechanism can be summarized as follows:
While specific physical properties such as melting point, solubility, or spectral data for LolCDE-IN-1 are not provided in available resources, compounds of this nature typically exhibit:
Characterization studies would provide more comprehensive data on these properties.
LolCDE-IN-1 serves several important roles in scientific research:
The LolCDE complex (Localization of lipoprotein) is a heterohexameric inner membrane transporter composed of two copies of LolD adenosine triphosphatase subunits and one copy each of LolC and LolE transmembrane subunits. This complex functions as the initial and committed step in the lipoprotein transport pathway, specifically extracting triacylated lipoproteins from the inner membrane for transport to the outer membrane in Gram-negative bacteria [2] [6]. The molecular mechanism involves several precisely coordinated steps:
Lipoprotein recognition occurs through specific interactions between the LolCDE transmembrane domains and the lipid moieties of mature lipoproteins, particularly the amide-linked acyl chain attached to the invariant N-terminal cysteine residue. Structural analyses using cryo-electron microscopy have revealed that LolCDE recognizes its substrate through interactions with both the lipid components and the unstructured N-terminal peptide region of lipoproteins. The N-terminal linker must be sufficiently long to position the lipoprotein's main body outside the complex while allowing the triacyl chains to insert into the central hydrophobic cavity formed at the LolC-LolE interface [2] [7].
Substrate extraction involves large-scale conformational changes driven by adenosine triphosphate hydrolysis. In the nucleotide-free state, LolCDE adopts an inward-facing conformation that captures the lipoprotein substrate. Upon adenosine triphosphate binding to the LolD subunits, the complex undergoes asymmetric movements in its transmembrane helices and periplasmic domains, transitioning to an outward-facing conformation. This transition extrudes the captured lipoprotein from the membrane bilayer into the periplasmic space [2] [6]. The extruded lipoprotein is subsequently transferred to the periplasmic chaperone LolA, which ferries it across the periplasm. This transfer is mediated primarily through interactions between LolA and the "Hook" region within a periplasmic loop of LolC, with genetic evidence indicating this interaction is essential and remarkably robust to mutational changes [10].
Table 1: Key Structural and Functional Features of the LolCDE Transporter
Component | Structural Features | Functional Role |
---|---|---|
LolC | Four transmembrane helices, large periplasmic domain with β-hairpin "Hook" | Primary lipoprotein recognition, LolA chaperone recruitment via Hook region |
LolE | Four transmembrane helices, shoulder helix sequence | Forms substrate-binding cavity with LolC, contributes to lipoprotein extrusion |
LolD (x2) | Nucleotide-binding domains, adenosine triphosphatase activity | Energy transduction through adenosine triphosphate binding/hydrolysis, drives conformational changes |
Lipoprotein Binding Site | Central cavity at LolC-LolE interface | Binds triacylated lipid moieties, especially amide-linked acyl chain |
Lipoproteins constitute approximately 1-3% of the bacterial proteome and perform indispensable functions in Gram-negative bacterial physiology, including outer membrane biogenesis, nutrient acquisition, virulence factor assembly, and maintenance of cell envelope integrity [2] [6]. The correct localization of lipoproteins via the Lol pathway is fundamental to bacterial survival because lipoproteins serve as essential components of several outer membrane assembly machines. For instance, the β-barrel assembly machine (which inserts outer membrane proteins) and the lipopolysaccharide transport machine both require specific lipoproteins for their proper function [9]. Disruption of lipoprotein transport therefore induces catastrophic failures in outer membrane assembly.
Inhibition of LolCDE leads to the accumulation of mature lipoproteins in the inner membrane. This mislocalization causes several deleterious effects: First, the accumulation of outer membrane-destined lipoproteins like Lpp (Braun's lipoprotein) in the inner membrane results in the formation of toxic covalent adducts between peptidoglycan and the accumulated lipoprotein. Second, the failure to deliver essential lipoproteins to the outer membrane compromises the assembly of outer membrane proteins and the maintenance of membrane asymmetry. Consequently, the barrier function of the outer membrane is impaired, leading to increased permeability to harmful substances and osmotic stress [3] [8]. Microscopic analyses of bacteria treated with LolCDE inhibitors reveal characteristic morphological changes, including swelling of the periplasmic space at the cellular poles, which is a hallmark phenotype of disrupted lipoprotein trafficking [8].
The essential nature of LolCDE is further demonstrated by studies showing that mutations conferring resistance to LolCDE inhibitors map specifically to the lolC, lolD, and lolE genes. These mutations, such as the LolC Q258K substitution, confer high-level resistance (≥64-fold increase in minimum inhibitory concentration) but do not confer cross-resistance to other antibiotic classes, confirming the specificity of this resistance mechanism. Alternatively, deletion of the lpp gene encoding Braun's lipoprotein also confers resistance by eliminating the source of toxicity that occurs when lipoprotein transport is inhibited, further demonstrating the essential nature of correct lipoprotein localization [8].
Table 2: Antibacterial Activity Profile of LolCDE-IN-1 Against Escherichia coli Strains
Bacterial Strain | Relevant Characteristics | Minimum Inhibitory Concentration (μg/ml) |
---|---|---|
Escherichia coli ATCC 25922 | Wild-type efflux proficiency | 8 |
Escherichia coli ATCC 25922 ΔtolC | Efflux-deficient mutant | 0.125 |
Escherichia coli imp4213 | Outer membrane-compromised strain | 1 |
Escherichia coli imp4213 LolC^Q258K^ | Resistant mutant | >64 |
Escherichia coli imp4213 LolD^P164S^ | Resistant mutant | >64 |
Escherichia coli imp4213 LolE^L371P^ | Resistant mutant | >64 |
The LolCDE complex presents several compelling advantages as a target for novel antibacterial agents against Gram-negative pathogens. First and foremost, LolCDE is essential for bacterial viability across diverse Gram-negative species, as confirmed by genetic studies demonstrating that deletion of lolC, lolD, or lolE is lethal [2] [9]. This essentiality stems from its non-redundant function in initiating lipoprotein transport to the outer membrane, a process critical for maintaining outer membrane integrity and function. Second, LolCDE is structurally and mechanistically distinct from human adenosine triphosphate-binding cassette transporters, reducing the likelihood of off-target toxicity in human cells. This distinction is evident in its unique architecture as a type VII adenosine triphosphate-binding cassette transporter with periplasmic domains not found in eukaryotic counterparts [2] [6].
From a therapeutic perspective, inhibitors targeting LolCDE exhibit several pharmacologically desirable properties. Compounds like LolCDE-IN-1 and the pyrrolopyrimidinedione G0507 demonstrate potent activity against efflux-deficient and outer membrane-compromised strains of Escherichia coli, with minimum inhibitory concentrations as low as 0.125 μg/ml [1] [8]. This potency is attributed to their mechanism of action: binding to the LolCDE complex and stimulating aberrant adenosine triphosphatase activity, which disrupts the normal conformational cycling required for lipoprotein release. Unlike broad-spectrum antibiotics that indiscriminately affect diverse bacterial populations, LolCDE inhibitors can exhibit selective activity against pathogenic Gram-negative bacteria while sparing commensal Gram-positive species. This selectivity was demonstrated in studies showing that LolCDE inhibitors like lolamicin effectively reduced bacterial burdens in murine infection models while preserving gut microbial diversity—a significant advantage over conventional antibiotics that cause dysbiosis [4].
The molecular interactions between LolCDE and its inhibitors provide a rational basis for drug design. Biochemical analyses reveal that inhibitors bind to the transmembrane domains of LolC and LolE, potentially interfering with lipoprotein recognition or conformational transitions. Resistance mutations map to specific residues in these domains (e.g., LolC Q258), suggesting direct involvement in inhibitor binding. Importantly, inhibitors remain active against strains resistant to other antibiotic classes, including fluoroquinolones and β-lactams, indicating their potential utility against multidrug-resistant pathogens [3] [8]. Furthermore, inhibitors targeting LolCDE induce the extracytoplasmic σ^E^ stress response—a pathway activated by outer membrane disruption—providing a phenotypic signature for this mechanism of action in drug discovery screens [8].
Table 3: Comparison of LolCDE Inhibitors and Their Characteristics
Inhibitor | Chemical Class | Minimum Inhibitory Concentration Range (μg/ml) | Mechanistic Insights | Resistance Mutations |
---|---|---|---|---|
LolCDE-IN-1 | Pyridine derivative | 0.125-8 (strain-dependent) | Blocks lipoprotein transport to outer membrane | Mutations in lolC, lolD, lolE genes |
G0507 | Pyrrolopyrimidinedione | 0.5-1 | Stimulates aberrant adenosine triphosphatase activity | LolC^Q258K^, LolD^P164S^, LolE^L371P^ |
Lolamicin | Novel antibiotic class | Low micromolar | Competes with lipoprotein binding sites | Mutations in lolC, deletion of lpp |
The ongoing structural characterization of LolCDE in complex with inhibitors provides a foundation for structure-based drug design. Recent cryo-electron microscopy structures of LolCDE in nucleotide-free and nucleotide-bound states at 3.8-Å and 3.5-Å resolution, respectively, reveal detailed interactions between the transporter and its substrates [2] [7]. These structural insights, combined with the identification of specific resistance mutations, enable rational optimization of inhibitor binding affinity and specificity. Furthermore, the differential susceptibility observed between wild-type and efflux-deficient strains (e.g., ΔtolC) suggests that strategic combination therapies with efflux pump inhibitors could broaden the spectrum and enhance the potency of LolCDE-targeting agents against clinically relevant pathogens with intact efflux systems [1] [3].
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